molecular formula C17H19NO2 B2814495 2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-ethoxyphenol CAS No. 1232823-84-5

2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-ethoxyphenol

Cat. No.: B2814495
CAS No.: 1232823-84-5
M. Wt: 269.344
InChI Key: KPGLLLFNBDYKGH-WOJGMQOQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-ethoxyphenol typically involves the condensation reaction between 2,5-dimethylbenzaldehyde and 6-ethoxy-2-hydroxybenzaldehyde in the presence of an amine catalyst . The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-ethoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form complexes with metal ions, which can influence various biochemical pathways. Additionally, its phenolic structure allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-ethoxyphenol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This distinct structure may confer unique properties, such as enhanced stability or specific binding affinities, making it valuable for certain applications .

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)iminomethyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-4-20-16-7-5-6-14(17(16)19)11-18-15-10-12(2)8-9-13(15)3/h5-11,19H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGLLLFNBDYKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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